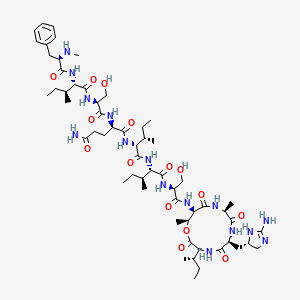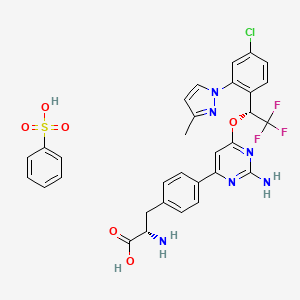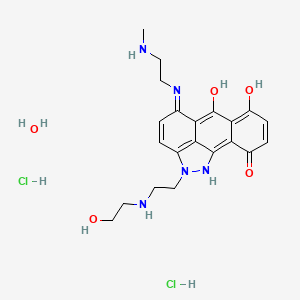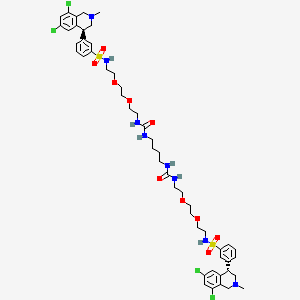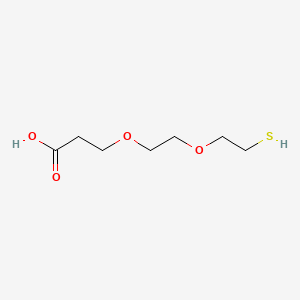
Thiol-PEG2-acid
描述
The presence of the polyethylene glycol (PEG) spacer increases its solubility in aqueous media . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
作用机制
Target of Action
Thiol-PEG2-acid is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This is achieved through the formation of a ternary complex with an E3 ubiquitin ligase and the target protein .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in this compound can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming a ternary complex with an E3 ubiquitin ligase and the target protein, this compound enables the ubiquitination and subsequent degradation of the target protein . This process can selectively modulate the levels of specific proteins within the cell, influencing various downstream effects based on the function of the degraded protein.
Pharmacokinetics
As a peg-based compound, this compound is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can enhance the bioavailability of the compound
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific protein targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
生化分析
Biochemical Properties
Thiol-PEG2-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The attachment of this compound to proteins decreases aggregation and increases solubility .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by conferring greater water solubility to proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a process called PEGylation . This involves the covalent attachment of this compound to proteins and other biomolecules, which can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of PEG with thiol-containing reagents under controlled conditions to introduce the thiol group, followed by the addition of a carboxylic acid group .
Industrial Production Methods
Industrial production of Thiol-PEG2-acid typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Thiol-PEG2-acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of thioethers and other substituted products.
科学研究应用
Thiol-PEG2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification.
Biology: Employed in the conjugation of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
相似化合物的比较
Similar Compounds
Thiol-PEG3-acid: Contains an additional ethylene glycol unit, providing increased flexibility and solubility.
Thiol-PEG4-acid: Further extended PEG chain, offering even greater solubility and flexibility.
Thiol-PEG2-amine: Similar structure but with an amine group instead of a carboxylic acid
Uniqueness
Thiol-PEG2-acid is unique due to its balanced length of the PEG spacer, which provides an optimal combination of solubility and reactivity. Its ability to form stable covalent bonds with a variety of biomolecules makes it highly versatile for numerous applications in research and industry .
属性
IUPAC Name |
3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZPXCJOJFHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1032347-93-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801165801 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032347-93-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


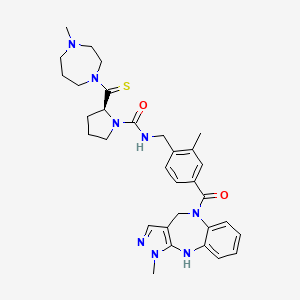
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
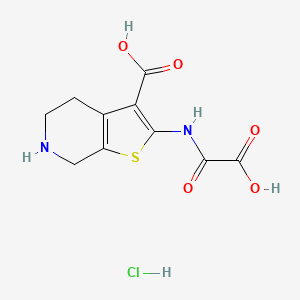
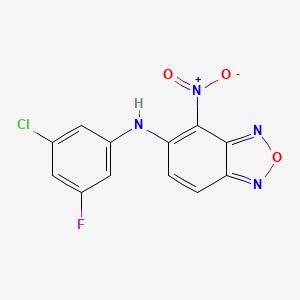
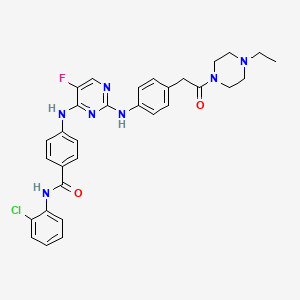

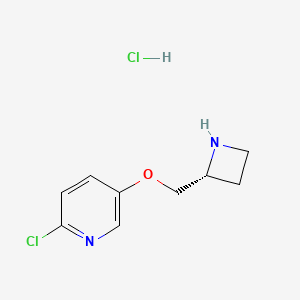
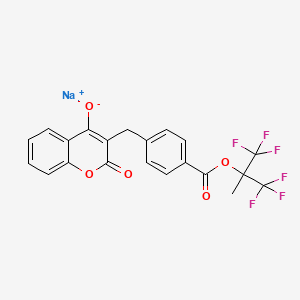
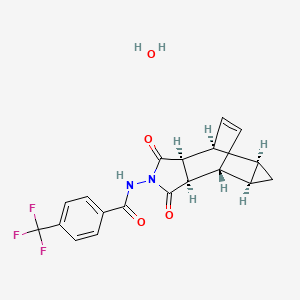
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
